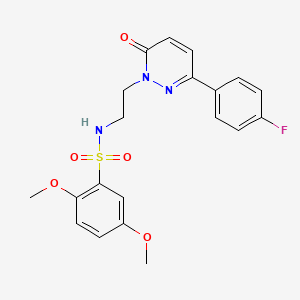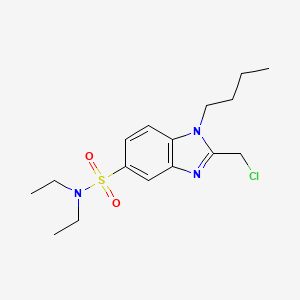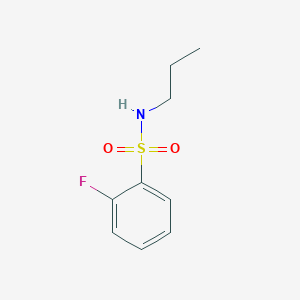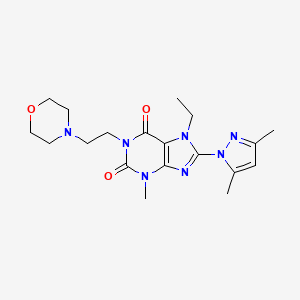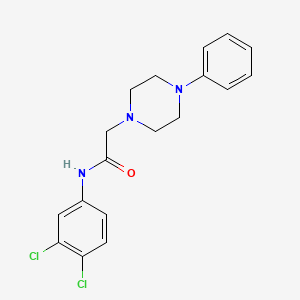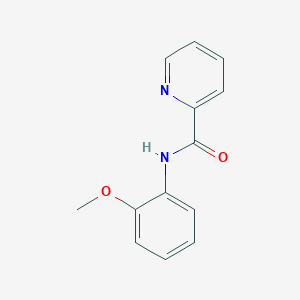
N-(2-Methoxyphenyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Methoxyphenyl)picolinamide” is a chemical compound with the molecular formula C13H12N2O2 . It is also known as “N-(2-Methoxyphenyl)-2-pyridinecarboxamide” and has a molecular weight of 228.24700 .
Synthesis Analysis
The synthesis of “N-(2-Methoxyphenyl)picolinamide” involves the condensation of picolinamide and two aldehyde molecules . This process is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Molecular Structure Analysis
The molecular structure of “N-(2-Methoxyphenyl)picolinamide” consists of a picolinamide ring and two selenophenyl groups . The nitrogen atom in the picolinamide ring and the selenium atom in the two selenobenzenes are coplanar .Chemical Reactions Analysis
“N-(2-Methoxyphenyl)picolinamide” can undergo a sequential reaction with benzaldehydes promoted by Pd(TFA)2, leading to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules .Physical And Chemical Properties Analysis
“N-(2-Methoxyphenyl)picolinamide” has a boiling point of 305°C and a melting point of 110°C . Its molecular formula is C13H12N2O2 and it has a molecular weight of 228.24700 . The exact mass is 228.09000, and it has a LogP value of 2.72650 .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of N-(2-Methoxyphenyl)picolinamide has been studied and published . The molecular structure is triclinic, with parameters a = 9.6050(2) Å, b = 9.7531(2) Å, c = 13.2788(2) Å, α = 75.130(1)°, β = 81.824(1)°, γ = 72.329(2)° . This information is crucial for understanding the physical and chemical properties of the compound.
Antiproliferative Activity
N-(2-Methoxyphenyl)picolinamide derivatives have shown good antiproliferative activity . They have been evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . Some of these compounds have shown marked antiproliferative activity, superior to that of the reference drug sorafenib .
Antimicrobial Activity
Various diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have shown good antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antiinflammatory Activity
Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have also shown good antiinflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antihypertensive Activity
N-(2-Methoxyphenyl)picolinamide, as a diaryl selenide, has shown antihypertensive activity . This could make it a potential candidate for the development of new antihypertensive drugs.
Antiviral Activity
Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have shown antiviral activities . This suggests potential applications in the treatment of viral diseases.
Organic Synthesis and Catalysis
Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have been used as scaffolds in organic synthesis and catalysis . This makes them valuable tools in the field of organic chemistry.
Drug Design and Discovery
N-(2-Methoxyphenyl)picolinamide and its derivatives have been used in the design and discovery of new drugs . For example, they have been used in the design of novel N-Methyl-4-phenoxypicolinamide derivatives with potent cytotoxic activity .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNYBKJCFJQTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)
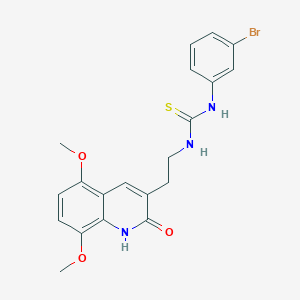
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2645529.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645535.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)
![4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2645538.png)
